molecular formula C9H11BrO3S B1383220 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol CAS No. 1824050-07-8

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

Cat. No.: B1383220
CAS No.: 1824050-07-8
M. Wt: 279.15 g/mol
InChI Key: UPULKIYYNXCOCT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-(4-bromo-3-methyl-benzenesulfonyl)-ethanol is systematically named 2-(4-bromo-3-methylphenyl)sulfonylethanol according to IUPAC rules. Its molecular formula is C₉H₁₁BrO₃S , with a molecular weight of 279.15 g/mol . The structure consists of a benzene ring substituted with a bromine atom at the para-position, a methyl group at the meta-position, and a sulfonylethanol (-SO₂-C₂H₄OH) group at the ortho-position relative to the bromine.

Crystallographic Structure Determination

X-ray Diffraction Analysis of Molecular Geometry

While single-crystal X-ray diffraction data for this compound is not explicitly reported in the literature, analogous sulfonyl-containing compounds exhibit characteristic tetrahedral geometry around the sulfur atom. For example, in ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the S=O bond lengths range from 1.43–1.44 Å , and C-S bond lengths average 1.76 Å . The benzene ring in such systems typically adopts a planar conformation, with dihedral angles between the ring and sulfonyl group ranging from 75–85° .

Torsional Angle Analysis of Sulfonyl-Ethanol Moiety

The rotational flexibility of the sulfonylethanol group is governed by torsional angles along the C-S and C-C bonds. In similar structures, the C-S-O angles are approximately 106–112° , while the O-S-O angles are near 120° . The ethanol side chain likely adopts a staggered conformation to minimize steric clashes, with torsional angles around the C-C bond of 60–180° .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

¹H NMR (predicted for CDCl₃):

  • Aromatic protons:
    • H-2 (ortho to sulfonyl): δ 7.8–8.1 ppm (doublet, J = 8.5 Hz)
    • H-5 (meta to bromine): δ 7.4–7.6 ppm (doublet of doublets)
    • H-6 (ortho to methyl): δ 7.3–7.4 ppm (singlet)
  • Ethanol moiety:
    • -CH₂SO₂-: δ 3.5–3.7 ppm (triplet, J = 6.8 Hz)
    • -CH₂OH: δ 3.8–4.0 ppm (triplet, J = 6.8 Hz)
    • -OH: δ 2.5–3.0 ppm (broad singlet)

¹³C NMR (predicted):

  • Sulfonyl-bearing carbon: δ 55–58 ppm
  • Aromatic carbons: δ 122–138 ppm (C-Br at δ 128–130 ppm )
  • Methyl group: δ 21–23 ppm

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • O-H stretch (ethanol): 3200–3400 cm⁻¹ (broad)
  • S=O asymmetric stretch: 1350–1300 cm⁻¹
  • S=O symmetric stretch: 1160–1120 cm⁻¹
  • C-Br stretch: 650–500 cm⁻¹
  • C-S stretch: 750–700 cm⁻¹

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI-MS) would display:

  • Molecular ion: m/z 279.15 (C₉H₁₁BrO₃S⁺)
  • Key fragments:
    • Loss of H₂O: m/z 261.1
    • Cleavage of C-S bond: m/z 183.0 (C₇H₆Br⁺)
    • Sulfonyl group elimination: m/z 96.0 (SO₂CH₂CH₂OH⁺)
  • Bromine isotope pattern: 1:1 ratio for m/z 279/281

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULKIYYNXCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Bromophenyl Ethanol Derivatives Without Sulfonyl Groups

2-(4-Bromophenyl)ethanol (CAS: 4654-39-1) is a structurally simpler analog with the molecular formula C₈H₉BrO (MW: 201.06 g/mol). Unlike the target compound, it lacks the benzenesulfonyl group and methyl substitution. This reduces its polarity and likely lowers its boiling point compared to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol. Such compounds are intermediates in organic synthesis and may exhibit biological activity, as seen in tyrosinase inhibition studies involving phenolic ethanol derivatives .

2-(4-Amino-3-bromophenyl)ethanol (CAS: 169883-33-4, MW: 216.08 g/mol) introduces an amino group (-NH₂) at the para position of the benzene ring.

Bromophenyl Compounds with Sulfonyl or Sulfanyl Groups

(4-Bromo-2-methanesulfonylphenyl)methanol (CAS: 773873-27-1) shares a sulfonyl group but replaces the ethanol chain with methanol (-CH₂OH) and substitutes the benzene ring with a methanesulfonyl group. Its molecular formula is C₈H₉BrO₃S (MW: 265.18 g/mol). The shorter alcohol chain and methylsulfonyl group may reduce steric hindrance and alter reactivity compared to the target compound .

2-[(4-Bromophenyl)methylsulfanyl]ethanol (CAS: 518316-24-0, MW: 247.15 g/mol) features a sulfanyl (-S-) group instead of sulfonyl. The thioether linkage increases lipophilicity and reduces oxidative stability. Its boiling point (356.2°C) and density (1.485 g/cm³) reflect these differences .

Triazole-Containing Bromophenyl Ethanol Derivatives

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (CAS: Molbank 2021, M1268) incorporates a triazole ring, increasing molecular complexity (MW: ~453.38 g/mol). However, its larger size and hydrophobicity contrast with the target compound’s simpler structure .

2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone (CAS: 618441-30-8) replaces the ethanol group with an ethanone (-COCH₃), reducing polarity and altering reactivity. The ketone group may participate in nucleophilic additions, differing from the hydroxyl group in the target compound .

Amino-Substituted Bromophenyl Ethanol Derivatives

(S)-2-Amino-2-(4-bromophenyl)ethanol (CAS: 354153-64-3) introduces a chiral amino group at the ethanol chain. This modification enhances solubility in acidic conditions due to protonation of the amino group. Such derivatives are explored in asymmetric synthesis and pharmaceutical applications .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₉H₁₁BrO₃S 279.15 Benzenesulfonyl, -CH₂CH₂OH Lab reagent, high polarity
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 Bromophenyl, -CH₂CH₂OH Intermediate in organic synthesis
(4-Bromo-2-methanesulfonylphenyl)methanol C₈H₉BrO₃S 265.18 Methanesulfonyl, -CH₂OH Potential solubility in polar solvents
2-[(4-Bromophenyl)methylsulfanyl]ethanol C₉H₁₁BrOS 247.15 Sulfanyl (-S-), -CH₂CH₂OH High lipophilicity, boiling point 356°C
(±)-Triazole derivative C₂₂H₁₉BrN₃OS ~453.38 Triazole, sulfanyl, bromophenyl Medicinal chemistry applications

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves sulfonylation and purification via column chromatography, akin to methods described for related sulfonyl derivatives .

Biological Activity

2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, a sulfonyl derivative, has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This compound is known for its role as an intermediate in the synthesis of various enzyme inhibitors, particularly those targeting critical pathways in cellular metabolism and signaling.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in key biochemical pathways. The compound has been reported to interact with:

  • β-lactamase : Inhibiting this enzyme can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.
  • Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) : Inhibition of this kinase may affect cellular signaling pathways related to cell growth and survival.
  • Phosphatidylinositol 3-kinases (PI3Kδ and PI3Kγ) : These enzymes are crucial for various cellular processes, including metabolism, proliferation, and survival.

The compound exhibits a range of biochemical properties that influence its activity:

  • Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to stabilize microtubules during cell division, impacting cell proliferation.
  • Molecular Interactions : At the molecular level, it binds to specific sites on target enzymes, potentially blocking substrate access and inhibiting enzymatic activity.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Antibacterial Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial properties against various strains, including resistant bacteria. The MTT assay indicated a correlation between compound concentration and cell viability in bacterial cultures .
  • Cytotoxicity Assessments : Research utilizing the MTT proliferation assay on breast cancer cell lines revealed that certain concentrations of the compound could induce cytotoxic effects, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition Studies : Detailed kinetic studies showed that this compound effectively inhibited PI3Kδ with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in diseases where PI3K signaling is dysregulated .

Data Tables

Biological Activity Target Enzyme IC50 (µM) Effect
AntibacterialVariousNot specifiedSignificant inhibition
CytotoxicityBreast cancer cellsVariesInduces apoptosis
Enzyme inhibitionPI3Kδ~5Competitive inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol
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2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

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